molecular formula C8H6Cl2O3 B1293790 2-(3,5-Dichlorophenoxy)acetic acid CAS No. 587-64-4

2-(3,5-Dichlorophenoxy)acetic acid

Cat. No.: B1293790
CAS No.: 587-64-4
M. Wt: 221.03 g/mol
InChI Key: LXWGIMHMQOCPCR-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)acetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is a type of phenoxy herbicide, which is widely used in agriculture to control broadleaf weeds. This compound is known for its effectiveness in promoting plant growth and is often used as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid .

Mechanism of Action

Target of Action

2-(3,5-Dichlorophenoxy)acetic acid, also known as 2,4-D, is a selective, systemic herbicide used for the control of broad-leaved weeds . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Mode of Action

2,4-D acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . It is known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .

Biochemical Pathways

The catabolic pathways of 2,4-D in certain bacteria such as Alcaligenes sp. and Achromobacter sp. have been studied . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .

Pharmacokinetics

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . The release rates of 2,4-D were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .

Result of Action

The molecular and cellular effects of 2,4-D’s action result in the death of the target weeds. It causes uncontrolled growth in the target weeds, leading to their eventual death . It is also known to have negative effects on reproduction and development and is considered to be a neurotoxin and an irritant .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2,4-D. Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dichlorophenoxy)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an auxin, influencing cell elongation, division, and differentiation. The compound interacts with auxin-binding proteins and receptors, such as TIR1/AFB family receptors, which are part of the SCF (SKP1-CUL1-F-box protein) complex. This interaction leads to the ubiquitination and degradation of AUX/IAA repressor proteins, thereby activating auxin-responsive genes .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it promotes cell elongation by loosening the cell wall through the activation of proton pumps and the acidification of the cell wall. This compound also influences cell division and differentiation by modulating the expression of genes involved in these processes. Additionally, this compound impacts cell signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, and alters gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to auxin receptors, such as TIR1/AFB, which are part of the SCF complex. This binding facilitates the ubiquitination and subsequent degradation of AUX/IAA repressor proteins. The degradation of these repressors releases ARF (auxin response factor) transcription factors, which then activate the transcription of auxin-responsive genes. This process leads to various physiological responses, including cell elongation, division, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the effects of this compound on cellular function can be observed within hours of application, with long-term effects including changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects on plant growth and development can be observed over several days to weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. In rats, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage. These effects are dose-dependent, with higher doses leading to more severe damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by environmental microorganisms through the α-ketoglutarate or dehalogenase pathways. These pathways involve the breakdown of the compound into less toxic metabolites, which can then be further degraded or utilized as a carbon source. The metabolic activity of this compound can influence metabolic flux and metabolite levels in the environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In plants, the compound is transported through the apoplast and xylem, where it can travel short distances before being taken up by cells. The uptake of this compound is facilitated by influx carriers, which concentrate the compound in the cytoplasm. This transport mechanism ensures the efficient distribution of the compound within the plant .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with auxin receptors and other biomolecules. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell. This localization is essential for the compound’s role in regulating various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(3,5-Dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. One common method includes mixing phenoxyacetic acid with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs a one-step chlorination process. This method is advantageous as it simplifies the production process and minimizes waste emissions, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form polymeric humic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dichlorophenoxy)acetic acid is unique due to its specific chlorination pattern, which provides distinct chemical properties and reactivity compared to other phenoxy herbicides. Its effectiveness as a synthetic auxin and its relatively simple production process make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGIMHMQOCPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207399
Record name (3,5-Dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-64-4
Record name Acetic acid, (3,5-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 587-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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